physicochemical properties of 1-propanethiol for experimental design
physicochemical properties of 1-propanethiol for experimental design
An In-depth Technical Guide to the Physicochemical Properties of 1-Propanethiol for Experimental Design
Introduction
1-Propanethiol, also known as n-propyl mercaptan, is a thiol compound with the chemical formula C₃H₈S.[1] It is a colorless liquid characterized by a potent and offensive cabbage-like odor.[1][2] This compound is a fundamental reagent and building block in various fields, from organic synthesis to materials science. Its utility is found in applications such as a feedstock for insecticides, a capping agent for nanoparticles, and in the formation of self-assembled monolayers (SAMs).[1][3]
A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for the safe and effective design of experiments. The high volatility, extreme flammability, and distinct reactivity of 1-propanethiol demand a rigorous approach to its handling, storage, and application. This guide provides an in-depth analysis of these properties, offering field-proven insights and protocols to empower researchers, scientists, and drug development professionals in their work.
Core Physicochemical Properties
The behavior of 1-propanethiol in an experimental setting is dictated by its intrinsic physical and chemical properties. These values are foundational for predicting its reactivity, determining appropriate handling procedures, and selecting suitable analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈S or CH₃CH₂CH₂SH | [4] |
| Molecular Weight | 76.16 g/mol | [4][5][6] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Strong, offensive, cabbage-like | [2][6] |
| Boiling Point | 67-68 °C (153-154 °F) at 1013 hPa | [1][4] |
| Melting Point | -113 °C (-171 °F) | [1][4][5] |
| Density | 0.840 - 0.841 g/cm³ at 20-25 °C | [4][7] |
| Vapor Pressure | 155 mmHg at 25 °C (77 °F) | [2] |
| Flash Point | -20 °C (-4 °F) | [8] |
| Solubility in Water | Slightly soluble; 1.9 g/L at 25 °C | [1][2][6][9] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, benzene | [6] |
| Acidity (pKa) | ~10.5 - 10.86 | [1][3] |
| Refractive Index (n20/D) | 1.437 - 1.439 | [3][8] |
Causality Behind Experimental Choices: A Deeper Look
Simply listing properties is insufficient for robust experimental design. Understanding the implications of these values is what separates routine procedure from insightful science.
-
Volatility and Flammability : With a boiling point of just 67-68 °C and a very low flash point of -20 °C, 1-propanethiol is classified as a highly flammable liquid.[4][9] Its significant vapor pressure at room temperature means that an explosive vapor/air mixture can easily form.[9] This dictates that all work must be conducted in a certified chemical fume hood, with all potential ignition sources—sparks, open flames, and hot surfaces—strictly eliminated.[9][10] Electrical equipment must be explosion-proof, and measures to prevent static discharge, such as grounding and bonding containers during transfer, are mandatory.[11]
-
Acidity and Reactivity : The thiol group (-SH) is the center of reactivity. With a pKa of approximately 10.5, the proton is weakly acidic and can be removed by moderately strong bases to form the thiolate anion (CH₃CH₂CH₂S⁻).[1] This nucleophilic thiolate is central to many of its synthetic applications. However, this reactivity also underlies its incompatibilities. 1-Propanethiol reacts violently with strong oxidizers (e.g., calcium hypochlorite), reducing agents, strong acids, strong bases, and alkali metals.[2][6][9] Experimental designs must rigorously segregate it from these materials.
-
Solubility Profile : Its slight solubility in water and high solubility in common organic solvents like ethanol and ether govern the choice of reaction media and purification methods (e.g., extraction).[1][6] For applications in aqueous systems, the limited solubility might necessitate the use of co-solvents or phase-transfer catalysts.
Self-Validating Protocols: Safe Handling, Storage, and Quenching
A protocol is trustworthy only when it is self-validating, meaning it incorporates safety checks and predictable outcomes. The following protocols are designed with this principle in mind.
Protocol 1: Standard Handling and Dispensing
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Don personal protective equipment (PPE): nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[4][9]
-
Clear the fume hood of all incompatible materials, especially oxidizers.[2]
-
Have a spill kit and appropriate fire extinguisher (powder, foam, CO₂) readily accessible.[9]
-
-
Dispensing :
-
Ground and bond the source container and the receiving vessel to prevent static discharge.[11]
-
Use only non-sparking tools for opening and closing containers.[10][11]
-
Transfer the liquid slowly to minimize splashing and vapor generation.
-
Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4]
-
-
Post-Use :
-
Tightly seal the 1-propanethiol container.
-
Wipe down the external surfaces of the container and any contaminated lab equipment.
-
Dispose of contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
-
Caption: Formation of a 1-Propanethiol SAM on a Gold Surface.
Conclusion
1-Propanethiol is a versatile chemical with significant utility, but its physicochemical properties necessitate a high degree of caution and informed experimental design. Its extreme flammability, high volatility, and specific reactivity profile are not limitations but rather defined parameters within which experiments must be structured. By internalizing the data-driven protocols and causal relationships outlined in this guide, researchers can harness the full potential of 1-propanethiol while ensuring the highest standards of safety and scientific integrity.
References
-
NIOSH Pocket Guide to Chemical Hazards - 1-Propanethiol. (n.d.). Restored CDC. Retrieved February 4, 2026, from [Link]
-
Propanethiol. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Propanethiol: CAS # 107-03-9 Compound Information. (n.d.). EZGC Method Translator. Retrieved February 4, 2026, from [Link]
-
Propyl mercaptan | C3H8S | CID 7848. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]
-
ICSC 1492 - 1-PROPANETHIOL. (2021). ILO/WHO. Retrieved February 4, 2026, from [Link]
-
propyl mercaptan, 107-03-9. (n.d.). The Good Scents Company. Retrieved February 4, 2026, from [Link]
Sources
- 1. Propanethiol - Wikipedia [en.wikipedia.org]
- 2. restoredcdc.org [restoredcdc.org]
- 3. 1-Propanethiol | 107-03-9 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ez.restek.com [ez.restek.com]
- 6. Propyl mercaptan | C3H8S | CID 7848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 107-03-9 CAS MSDS (1-Propanethiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. propyl mercaptan, 107-03-9 [thegoodscentscompany.com]
- 9. ICSC 1492 - 1-PROPANETHIOL [chemicalsafety.ilo.org]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
